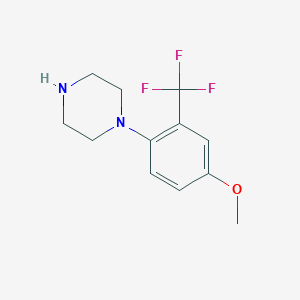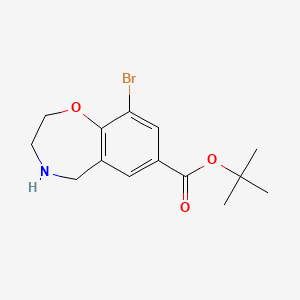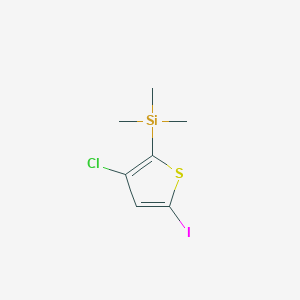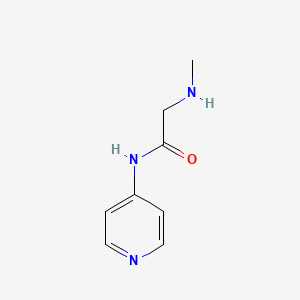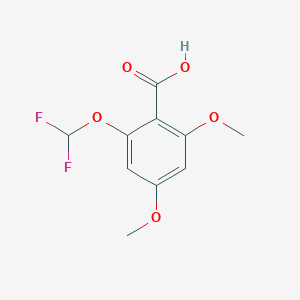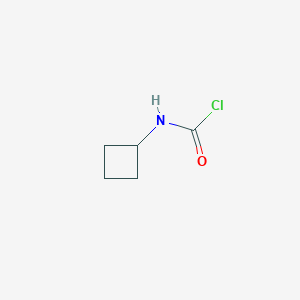
N-cyclobutylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutylcarbamoyl chloride: is an organic compound characterized by the presence of a carbamoyl chloride functional group attached to a cyclobutyl ring. It is typically a colorless to pale yellow liquid with a potentially irritating odor . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclobutylcarbamoyl chloride can be synthesized through the reaction of cyclobutylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
[ \text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a highly toxic gas. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutylcarbamoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form N-cyclobutylcarbamates.
Aminolysis: Reacts with amines to form N-cyclobutylureas.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under ambient conditions.
Major Products:
Hydrolysis: N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: N-cyclobutylcarbamates.
Aminolysis: N-cyclobutylureas.
Scientific Research Applications
N-cyclobutylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclobutylcarbamoyl chloride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound’s carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations to produce desired products .
Comparison with Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of a cyclobutyl ring.
Uniqueness: N-cyclobutylcarbamoyl chloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamoyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
N-cyclobutylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H,7,8) |
InChI Key |
KFEFXTWUEQZHRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
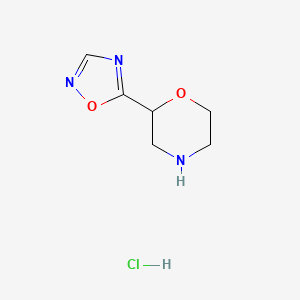

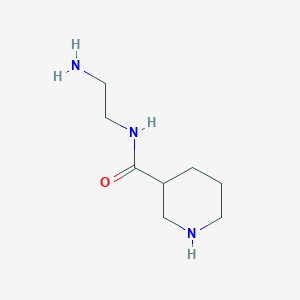
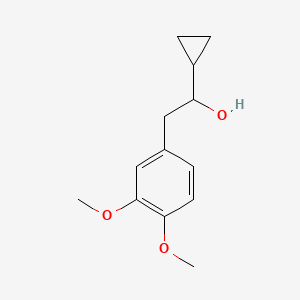
![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
